1,2-Oxathiolane, 3-phenyl-, 2-oxide
Description
1,2-Oxathiolane, 3-phenyl-, 2-oxide is a five-membered heterocyclic compound containing oxygen and sulfur atoms at the 1,2-positions, with a phenyl substituent at the 3-position and a sulfoxide group at the 2-position. This structure distinguishes it from the more commonly studied 1,3-oxathiolanes, which dominate pharmaceutical research due to their bioactivity (e.g., antiviral and anticancer properties) .
Properties
IUPAC Name |
3-phenyloxathiolane 2-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-12-9(6-7-11-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRCNLHQAFKGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486402 | |
| Record name | 1,2-Oxathiolane, 3-phenyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63157-86-8 | |
| Record name | 1,2-Oxathiolane, 3-phenyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Comparative Analysis of Preparation Methods
Spectroscopic Characterization
- ¹H NMR (CDCl₃): δ 4.4–5.3 (m, oxathiolane ring protons), 7.3–7.5 (m, phenyl).
- IR : S=O stretch at 1050–1100 cm⁻¹, C-O-C at 920 cm⁻¹.
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve cis/trans diastereomers.
Challenges and Optimization
- Stereochemical Control : Cis-selectivity remains challenging in non-catalytic oxidations. Organoselenium methods address this via steric hindrance.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) or fractional crystallization removes unreacted thioethers.
- Scale-Up : The thioglycolate route’s one-pot design and low solvent volumes make it industrially viable.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxathiolane, 3-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide, often using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents based on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the phenyl ring. These products can have different chemical and physical properties, making them useful in various applications.
Scientific Research Applications
1,2-Oxathiolane, 3-phenyl-, 2-oxide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for understanding biological processes involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Oxathiolane, 3-phenyl-, 2-oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with target molecules, affecting their function. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or as a reactive intermediate in chemical synthesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Differences :
- Ring Strain : 1,2-Oxathiolanes exhibit higher ring strain than 1,3-isomers, influencing reactivity and stability .
- Substituent Effects : The C3-phenyl group in the target compound may hinder nucleophilic attacks compared to unsubstituted 1,2-oxathiolanes .
Reactivity
- Thermal Extrusion : 1,2-Oxathiolane 2-oxides undergo SO elimination to form α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde derivatives) under heat . In contrast, 2,2-dioxides resist this pathway due to stronger S=O bonds.
- Nucleophilic Attack : The sulfoxide group in the target compound is susceptible to nucleophilic substitution, whereas 1,3-oxathiolanes prioritize ring-opening at the thioether position .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1,2-Oxathiolane, 3-phenyl-, 2-oxide in laboratory settings?
- Methodological Guidance :
- Engineering Controls : Use local exhaust ventilation to limit airborne exposure (OSHA standards) and maintain air concentration below NIOSH-recommended thresholds .
- Personal Protective Equipment (PPE) : Wear nitrile/neoprene gloves, Tyvek® coveralls, and indirect-vent goggles. Respiratory protection (e.g., SCBA) is required for concentrations >0.5 mg/m³ .
- Spill Management : Absorb spills with dry sand/non-combustible material, seal in containers, and consult EPA/DEP for hazardous waste disposal .
- Data Reference :
| Parameter | Value | Source |
|---|---|---|
| OSHA Exposure Limit | Lowest feasible concentration | |
| Carcinogenicity | IARC Group 2B (possible human carcinogen) |
Q. How should researchers mitigate exposure risks during routine experimental procedures?
- Methodological Guidance :
- Containment : Store in airtight containers away from moisture and reductants (e.g., lithium, sodium) to prevent toxic H₂S generation .
- Decontamination : Immediately flush contaminated skin/eyes with water for ≥15 minutes; use HEPA vacuums for solid residues .
- Training : Mandatory OSHA Hazard Communication Standard training for spill response and PPE use .
Advanced Research Questions
Q. What methodologies are recommended for synthesizing this compound with high purity?
- Methodological Guidance :
- Synthetic Routes : Optimize sulfinate ester preparation via Harpp and Gleason’s method, ensuring anhydrous conditions to avoid hydrolysis to 3-propanesulfonic acid .
- Purification : Use recrystallization in non-polar solvents (e.g., hexane) or vacuum distillation to isolate crystalline solid phases .
- Data Reference :
| Reaction Condition | Outcome | Source |
|---|---|---|
| Anhydrous Environment | Reduces side reactions | |
| Recrystallization Solvent | Hexane (≥95% purity) |
Q. How can conflicting data on carcinogenic mechanisms be systematically analyzed?
- Methodological Guidance :
- In Vivo/In Vitro Models : Use rodent studies to assess leukemia and mammary gland tumorigenicity, correlating dose-response with biomarkers (e.g., DNA adducts) .
- Mechanistic Studies : Employ Ames tests for mutagenicity and Comet assays for DNA damage, accounting for metabolic activation via cytochrome P450 enzymes .
- Data Reference :
| Study Type | Finding | Source |
|---|---|---|
| Rodent Carcinogenicity | Leukemia (p < 0.01) | |
| Ames Test | Mutagenic with S9 activation |
Q. What analytical techniques are suitable for detecting trace impurities or degradation products?
- Methodological Guidance :
- Chromatography : Use HPLC-MS with C18 columns to separate and identify sulfonic acid derivatives (degradation products) .
- Spectroscopy : FT-IR for monitoring S=O stretching (1050–1200 cm⁻¹) to confirm structural integrity .
- Data Reference :
| Technique | Target | Limit of Detection | Source |
|---|---|---|---|
| HPLC-MS | 3-Propanesulfonic Acid | 0.1 ppm | |
| FT-IR | S=O Functional Group | 1% w/w |
Contradiction Analysis in Existing Literature
Q. How to reconcile discrepancies in reported toxicity thresholds across studies?
- Methodological Guidance :
- Meta-Analysis : Pool data from ACGIH, NTP, and IARC evaluations, adjusting for exposure duration (acute vs. chronic) and species-specific metabolic differences .
- Dose-Response Modeling : Apply benchmark dose (BMD) software to estimate NOAEL/LOAEL, prioritizing studies with controlled exposure parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
